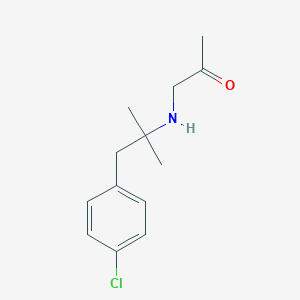
龙胆黄素
描述
Gentioflavine is an alkaloid compound that can be isolated from the root of Long Dan (Gentiana scabra), a traditional substance used against liver or bile duct diseases . It is known for its potential biological activities and has been the subject of various scientific studies.
科学研究应用
Gentioflavine has a wide range of scientific research applications, including:
作用机制
Biochemical Pathways
It’s known that flavonoids, a class of compounds related to alkaloids, can affect several signaling pathways involved in apoptosis, cell cycle arrest, and other cellular processes
Result of Action
It’s known that many alkaloids have a wide range of biological activities, including anti-inflammatory, anti-diabetic, antioxidant, and anticancer effects
生化分析
Biochemical Properties
Gentioflavine is a key intermediate in the biosynthesis of bioalkaloids . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Flavonoids, the family to which Gentioflavine belongs, have been shown to have multiple effects within the brain, including the potential to protect neurons against injury induced by neurotoxins, suppress neuroinflammation, and promote memory, learning, and cognitive function .
Dosage Effects in Animal Models
Flavonoids have been shown to have beneficial effects in animal models of various diseases .
Metabolic Pathways
Gentioflavine is involved in the metabolic pathways of bioalkaloid synthesis . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Flavonoids are known to be transported and distributed within cells and tissues .
Subcellular Localization
Flavonoids are known to be localized in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
Gentioflavine can be synthesized through a series of chemical reactions involving key intermediates such as gentianlutein . The synthesis typically involves the use of organic solvents and specific reaction conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of gentioflavin involves the extraction of the compound from the roots of Gentiana scabra using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified and processed for various applications.
化学反应分析
Types of Reactions
Gentioflavine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving gentioflavin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of gentioflavin, while reduction reactions may produce reduced forms of the compound.
相似化合物的比较
Gentioflavine is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Lycorenine: An alkaloid with similar bioactive properties.
Mesembrine: Another alkaloid known for its potential therapeutic effects.
Mesembrenone: A compound with structural similarities to gentioflavin.
These compounds share some common features with gentioflavin but differ in their specific chemical structures and biological activities, making gentioflavin a unique and valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNRAZLQBMAROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C2CCOC(=O)C2=CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331867 | |
| Record name | Gentioflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18058-50-9 | |
| Record name | 1H-Pyrano[3,4-c]pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18058-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentioflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















